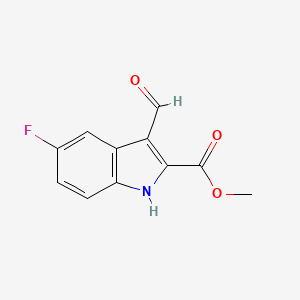

methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUMCHQBRAGPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359049 | |

| Record name | methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843629-51-6 | |

| Record name | methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

An In-Depth Technical Guide to the Synthesis of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

Executive Summary

This guide provides a comprehensive, research-level overview of a robust and scalable synthetic route to this compound, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the 5-position and functional handles at the 2- and 3-positions makes this scaffold highly valuable for the development of novel therapeutic agents. The synthesis is logically divided into two primary stages: the construction of the core indole ring system, methyl 5-fluoro-1H-indole-2-carboxylate, via a Japp-Klingemann/Fischer Indole sequence, followed by the regioselective introduction of a formyl group at the C3-position using the Vilsmeier-Haack reaction. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and explains the causal reasoning behind critical procedural choices, reflecting insights from a Senior Application Scientist's perspective.

Introduction: The Strategic Value of Fluorinated Indole Scaffolds

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals, including neurotransmitters like serotonin.[1] Its derivatives exhibit a vast range of biological activities, making them a focal point of research.[2][3] The strategic introduction of fluorine into organic molecules can profoundly enhance their pharmacological profile by modulating key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

This compound is a particularly valuable intermediate. The 5-fluoro substituent enhances its potential as a drug candidate, while the orthogonal functionalities at the C2 (methyl carboxylate) and C3 (formyl) positions serve as versatile handles for further molecular elaboration, enabling the construction of complex and diverse chemical libraries for screening against various therapeutic targets.

Retrosynthetic Analysis

A logical retrosynthetic strategy disconnects the target molecule at the C3-formyl bond and the core indole C-N/C-C bonds. This approach identifies the Vilsmeier-Haack reaction for the formylation step and the Japp-Klingemann/Fischer Indole synthesis as the ideal pathway for constructing the substituted indole core from simple, commercially available precursors.

Caption: Retrosynthetic pathway for the target compound.

Stage 1: Synthesis of the Indole Core via Japp-Klingemann/Fischer Synthesis

This two-part stage is a classic and highly reliable method for preparing indole-2-carboxylates.[4] It begins with the formation of a key hydrazone intermediate, which is then cyclized under acidic conditions.

Mechanism Spotlight: The Japp-Klingemann Reaction

The Japp-Klingemann reaction is used to synthesize arylhydrazones from β-keto-esters and aryl diazonium salts.[5][6] This avoids the often problematic direct synthesis and handling of substituted hydrazines. The reaction proceeds through several distinct steps:

-

Diazotization: The primary aromatic amine (4-fluoroaniline) is converted to a highly reactive diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures.

-

Coupling: The β-keto-ester is deprotonated by a base (e.g., sodium acetate) to form an enolate, which acts as a nucleophile, attacking the diazonium salt to form an azo compound.

-

Hydrolysis & Rearrangement: The azo intermediate undergoes hydrolysis and subsequent decomposition, typically losing the acyl group to yield the stable arylhydrazone.[5]

Caption: Key mechanistic steps of the Japp-Klingemann reaction.

Experimental Protocol: Synthesis of the Hydrazone Intermediate

Materials:

-

4-Fluoroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Methyl 2-chloroacetoacetate (or a similar β-keto-ester)

-

Sodium Acetate

-

Ethanol, Water, Ice

Procedure:

-

Diazotization: In a beaker, dissolve 4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

-

Scientist's Note: Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

-

Coupling: In a separate, larger flask, dissolve the β-keto-ester (1.0 eq) and a large excess of sodium acetate (approx. 3.0 eq) in a mixture of ethanol and water. Cool this solution to 0-5 °C.

-

Add the cold diazonium salt solution from Step 2 slowly to the β-keto-ester solution with vigorous stirring.

-

Allow the reaction mixture to stir in the ice bath for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Isolation: The resulting hydrazone often precipitates from the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Mechanism Spotlight: The Fischer Indole Synthesis

The Fischer Indole Synthesis is the acid-catalyzed cyclization of an arylhydrazone.[2] The mechanism involves a cascade of tautomerization, a[4][4]-sigmatropic rearrangement, and aromatization:

-

Protonation & Tautomerization: The hydrazone protonates and tautomerizes to its enamine form.

-

[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step, where a new C-C bond is created, and the weak N-N bond is broken.

-

Aromatization: The intermediate rearomatizes, losing ammonia to form the final indole ring system.

Caption: Mechanistic flow of the Fischer Indole Synthesis.

Experimental Protocol: Cyclization to Methyl 5-fluoro-1H-indole-2-carboxylate

Materials:

-

Hydrazone intermediate from section 3.2

-

Polyphosphoric acid (PPA) or a mixture of acetic acid and gaseous HCl[1]

-

Toluene or another high-boiling solvent

Procedure:

-

Reaction Setup: Add the dried hydrazone (1.0 eq) to a flask containing polyphosphoric acid (a 10-fold excess by weight is common) or another suitable acidic catalyst.

-

Heating: Heat the mixture with stirring to 80-100 °C. The reaction is often exothermic initially.

-

Scientist's Note: The choice of acid and temperature can be critical and may require optimization. PPA acts as both a catalyst and a solvent.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with water until the filtrate is neutral, then with a cold, dilute sodium bicarbonate solution. Dry the crude product.

-

Purify the material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure methyl 5-fluoro-1H-indole-2-carboxylate.

Stage 2: C3-Formylation via the Vilsmeier-Haack Reaction

With the indole core constructed, the final step is the introduction of the formyl group at the electron-rich C3 position.

Strategic Approach and Mechanism

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles like indoles.[7] The reaction uses a Vilsmeier reagent, a chloroiminium ion, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid halide (like phosphorus oxychloride, POCl₃).[7][8]

The indole nitrogen's lone pair donates electron density into the ring, making the C3 position highly nucleophilic. This position attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate furnishes the final aldehyde.

Caption: Workflow of the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 5-fluoro-1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Aqueous Sodium Acetate or Sodium Hydroxide solution

-

Ice

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (used as both reagent and solvent) and cool it to 0 °C in an ice bath.

-

Slowly add POCl₃ (approx. 1.2 eq) dropwise with stirring, ensuring the temperature remains below 10 °C. A solid complex may form. Stir the mixture at 0 °C for 30-60 minutes.

-

Scientist's Note: This step is exothermic. Slow addition of POCl₃ is crucial for safety and to ensure controlled formation of the reagent.

-

-

Formylation: Dissolve the methyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (or another dry solvent like DCE) and add it dropwise to the cold Vilsmeier reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Hydrolysis (Work-up): Cool the reaction mixture back down in an ice bath. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring.

-

Basify the aqueous solution by slowly adding a cold solution of sodium hydroxide or sodium acetate until the pH is ~8-9. This hydrolyzes the iminium intermediate and precipitates the product.

-

Isolation and Purification: Stir the slurry for an hour, then collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product, this compound.

Product Characterization

The final compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Data |

| Molecular Formula | C₁₁H₈FNO₃ |

| Molecular Weight | 221.19 g/mol |

| Appearance | Expected to be a white to off-white solid |

| ¹H NMR | Expect signals for indole NH (~8-9 ppm), aromatic protons, aldehyde proton (~10 ppm), and methyl ester protons (~3.9 ppm). |

| ¹³C NMR | Expect signals for carbonyls (ester, aldehyde), aromatic carbons (with C-F coupling), and the methyl ester carbon. |

| Mass Spectrometry (ESI) | Expect [M+H]⁺ at m/z 222.05 or [M-H]⁻ at m/z 220.04. |

Conclusion

The is reliably achieved through a sequential Japp-Klingemann/Fischer Indole synthesis followed by a Vilsmeier-Haack formylation. This multi-step procedure utilizes well-established, high-yielding reactions to construct a highly functionalized and pharmaceutically relevant heterocyclic scaffold. The resulting compound is a versatile intermediate, primed for further derivatization in the pursuit of new chemical entities for drug discovery and development.

References

-

Japp–Klingemann reaction - Wikipedia. Wikipedia. Link

-

Synthesis and characterization of 5-fluoroindole derivatives - Benchchem. BenchChem. Link

-

The Japp‐Klingemann Reaction - ResearchGate. ResearchGate. Link

-

How is 5-Fluoroindole synthesized and stored? - FAQ - Guidechem. Guidechem. Link

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - Frontiers. Frontiers Media S.A.. Link

-

5-Fluoroindole synthesis - ChemicalBook. ChemicalBook. Link

-

Synthesis of 5-Fluoroindole-5-13C - DiVA portal. DiVA. Link

-

Japp-Klingemann reaction - chemeurope.com. chemeurope.com. Link

-

Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed. National Library of Medicine. Link

-

Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. Link

-

SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. Link

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. Organic Syntheses. Link

-

APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES - TSI Journals. TSI Journals. Link

-

Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | Request PDF - ResearchGate. ResearchGate. Link

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Royal Society of Chemistry. Link

-

5-Fluoro-3-(1H-indol-3-ylmethyl) - NIH. National Library of Medicine. Link

-

Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC - NIH. National Library of Medicine. Link

-

methyl 5-fluoro-2-formyl-1H-indole-3-carboxylate | C11H8FNO3 - PubChem. National Library of Medicine. Link

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. MDPI. Link

-

5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO - PubChem. National Library of Medicine. Link

-

5-Fluoro-1H-indole-3-carboxylic acid - PMC - NIH. National Library of Medicine. Link

-

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid | SCBT. Santa Cruz Biotechnology. Link

-

(PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. - ResearchGate. ResearchGate. Link

-

[PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. Semantic Scholar. Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 6. Japp-Klingemann_reaction [chemeurope.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate. This molecule is a significant heterocyclic compound, drawing attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential as a versatile building block for more complex bioactive molecules.

Introduction: The Significance of a Fluorinated Indole Scaffold

The indole nucleus is a cornerstone in the architecture of numerous natural products and pharmaceutical agents, exhibiting a vast spectrum of biological activities[1]. The strategic introduction of a fluorine atom onto the indole ring, as seen in this compound, can profoundly influence a molecule's physicochemical properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity to biological targets[2].

Specifically, the 5-fluoroindole scaffold is a key component in various therapeutic agents, including those with anticancer and antiviral properties[3]. The additional presence of a formyl group at the 3-position and a methyl carboxylate at the 2-position provides reactive handles for further chemical modifications, making this compound a highly valuable intermediate in the synthesis of diverse heterocyclic systems and potential drug candidates.

Synthesis and Mechanistic Insights

The most logical and widely employed method for the introduction of a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction[4][5][6][7]. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF)[4][7].

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The synthesis of this compound would logically proceed via the Vilsmeier-Haack formylation of its precursor, methyl 5-fluoro-1H-indole-2-carboxylate. The indole C3 position is highly electron-rich and thus susceptible to electrophilic substitution by the Vilsmeier reagent (a chloroiminium salt)[4].

Caption: Proposed synthesis of the title compound via Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a detailed, self-validating protocol for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

Methyl 5-fluoro-1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Vilsmeier Reagent Formation (Causality: Generation of the Electrophile): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic and temperature control is crucial to prevent side reactions. Stir the resulting mixture at 0 °C for an additional 30 minutes.

-

Electrophilic Aromatic Substitution (Causality: C-C Bond Formation): Dissolve methyl 5-fluoro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. The electron-rich C3 position of the indole will attack the electrophilic Vilsmeier reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Hydrolysis of the Iminium Intermediate (Causality: Formation of the Aldehyde): Cool the reaction mixture back to 0 °C and quench the reaction by the slow, careful addition of a saturated aqueous solution of NaHCO₃ until the pH is basic. This step hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic reaction medium.

-

Work-up and Purification (Causality: Isolation of the Pure Product): Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on known data for similar indole derivatives and general chemical principles.

Quantitative Data Summary

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₁H₈FNO₃ | Calculated |

| Molecular Weight | 221.19 g/mol | Calculated |

| CAS Number | 843629-51-6 | Chemical Abstract Service |

| Appearance | Likely a pale yellow to off-white solid | Inferred from similar indole aldehydes |

| Melting Point | Not available | Data not found in literature |

| Boiling Point | Not available | Data not found in literature |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone, DMSO) | Inferred from structural features |

Spectroscopic Characterization (Predicted)

The structural features of this compound would give rise to a characteristic spectroscopic signature.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

NH Proton: A broad singlet typically downfield (> 10 ppm), characteristic of the indole N-H.

-

Aldehyde Proton: A sharp singlet between 9.5 and 10.5 ppm.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). The fluorine at the 5-position will cause splitting of the adjacent protons (H4 and H6). H4 would likely appear as a doublet of doublets, coupled to both H6 and the fluorine atom. H7 would appear as a doublet coupled to H6.

-

Methyl Protons: A singlet around 3.9-4.0 ppm corresponding to the methyl ester protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons: Two distinct signals in the downfield region: the aldehyde carbonyl (~185-195 ppm) and the ester carbonyl (~160-170 ppm).

-

Aromatic Carbons: Signals in the range of 100-140 ppm. The carbon bearing the fluorine (C5) will show a large one-bond C-F coupling constant. The adjacent carbons (C4 and C6) will exhibit smaller two-bond C-F couplings.

-

Methyl Carbon: A signal around 52 ppm for the methyl ester carbon.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A sharp to broad peak around 3300-3400 cm⁻¹.

-

C=O Stretches: Two distinct, strong absorption bands for the aldehyde and ester carbonyls, likely in the range of 1650-1750 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1000-1200 cm⁻¹.

-

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups: the indole N-H, the C3-formyl group, and the C2-methyl carboxylate.

Caption: Key reactive sites and potential transformations of the title compound.

-

Reactions at the Formyl Group: The aldehyde functionality is a versatile handle for various transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo nucleophilic additions and condensation reactions (e.g., with amines to form imines or with active methylene compounds in Knoevenagel or Wittig-type reactions)[8].

-

Reactions involving the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can also be converted to amides by reaction with amines or reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

-

Reactions at the Indole Nitrogen: The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions.

Applications in Drug Discovery and Materials Science

While specific applications for this compound are not extensively documented, its structural motifs are present in numerous biologically active compounds.

-

Anticancer and Antiviral Agents: The 5-fluoroindole core is a known pharmacophore in various anticancer and antiviral drug candidates[3][9]. The functional groups on this molecule provide the necessary handles to build more complex structures that could potentially interact with biological targets such as kinases or viral enzymes.

-

Fluorescent Probes: Indole derivatives are known to exhibit interesting photophysical properties. The extended conjugation in this molecule could serve as a basis for the development of novel fluorescent probes for biological imaging[8].

-

Precursor for Fused Heterocyclic Systems: The adjacent formyl and ester groups are ideally positioned for cyclocondensation reactions to form fused heterocyclic systems, such as pyridazino[4,5-b]indoles, which are also of interest in medicinal chemistry.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in organic synthesis and drug discovery. Its synthesis via the Vilsmeier-Haack reaction is a robust and scalable method. The presence of three distinct reactive sites—the indole N-H, the C3-aldehyde, and the C2-ester—offers a rich platform for the generation of diverse and complex molecular architectures. Further investigation into the biological activities of derivatives of this compound is a promising avenue for future research.

References

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 174733850, methyl 5-fluoro-2-formyl-1H-indole-3-carboxylate. Retrieved from [Link]

- Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3569-3581.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Reddit. (2023, August 5). 5-fluoroindole reactivity. r/OrganicChemistry. Retrieved from [Link]

- Townsend, L. B., Drach, J. C., & Wotring, L. L. (1995). Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives. Journal of Medicinal Chemistry, 38(20), 4098–4105.

-

DiVA portal. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

-

Beilstein Journals. (2022, July 26). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Retrieved from [Link]

-

DiVA portal. (2020). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biomedical Importance of Indoles. PMC. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis and Properties of Fluoropyrroles and Their Analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, November 4). Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 843629-51-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Indole Scaffold

Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a polysubstituted indole derivative that has garnered interest in the fields of medicinal chemistry and organic synthesis. Its structure incorporates several key features that make it a valuable building block for the synthesis of more complex molecules. The indole core is a privileged scaffold in numerous biologically active compounds. The strategic placement of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Furthermore, the presence of a formyl group at the 3-position and a methyl carboxylate at the 2-position provides reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, characterization data, and a discussion of its potential applications in scientific research.

Chemical Properties and Data

A summary of the key chemical properties for this compound is presented in the table below.

| Property | Value |

| CAS Number | 843629-51-6 |

| Molecular Formula | C₁₁H₈FNO₃ |

| Molecular Weight | 221.18 g/mol |

| Appearance | Expected to be a solid |

| Purity | Typically available at >95% |

Synthesis Protocol: Vilsmeier-Haack Formylation

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack formylation of its precursor, methyl 5-fluoro-1H-indole-2-carboxylate. The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction proceeds via the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[4] This electrophile then attacks the electron-rich indole ring, leading to the introduction of a formyl group. For indole derivatives, the formylation preferentially occurs at the C3 position due to the high electron density at this position.

The electron-withdrawing nature of the methyl carboxylate group at the C2 position and the fluorine atom at the C5 position can decrease the nucleophilicity of the indole ring, potentially requiring slightly more forcing reaction conditions compared to unsubstituted indole. However, the reaction is expected to proceed regioselectively at the C3 position.

Experimental Protocol

Materials:

-

Methyl 5-fluoro-1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask to 0 °C using an ice bath. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via a dropping funnel, ensuring the internal temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

-

Formylation Reaction: Dissolve methyl 5-fluoro-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary but is typically in the range of 2-6 hours.

-

Work-up and Purification: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Sources

structure of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

Executive Summary: This technical guide provides a comprehensive analysis of this compound, a key heterocyclic building block for drug discovery and organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule—a 5-fluoro group for metabolic stability and altered electronics, a 3-formyl group for versatile derivatization, and a 2-methyl carboxylate group for further modification—makes it a highly valuable intermediate.[1] This document details the molecule's structural features, outlines a robust synthetic protocol via the Vilsmeier-Haack reaction, provides a predictive analysis of its spectroscopic characteristics (NMR, IR, MS), and discusses its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a cornerstone of numerous biologically active compounds, including natural products like the amino acid tryptophan and the neurotransmitter serotonin, as well as a vast array of pharmaceuticals.[2] The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile.

-

5-Fluoro Substitution: The incorporation of a fluorine atom at the 5-position is a common strategy in medicinal chemistry. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the acidity of the N-H proton.[3]

-

3-Formyl Group: The aldehyde functionality at the C3 position is a versatile chemical handle. It readily participates in a wide range of transformations, including reductive amination, Wittig reactions, and condensations, enabling the synthesis of diverse and complex molecular architectures.[4][5] Indole-3-carboxaldehyde derivatives are pivotal intermediates for creating biologically active compounds.[6]

-

2-Methyl Carboxylate Group: The ester at the C2 position serves as another point for modification, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, further expanding the synthetic possibilities.

This unique combination of functional groups makes this compound a precursor of significant interest for developing novel therapeutics, particularly in oncology and neurology.[3]

Chemical Structure and Properties

Molecular Structure

The structure comprises a bicyclic indole core with a fluorine atom at position 5, a methyl carboxylate group at position 2, and a formyl (aldehyde) group at position 3.

Caption: 2D .

Physicochemical Properties

Quantitative data for the target molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈FNO₃ | - |

| Molecular Weight | 221.19 g/mol | - |

| Appearance | Expected to be a solid | [3] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | Inferred |

| CAS Number | 843629-51-6 | [1] |

Synthesis Strategy and Experimental Protocol

The most efficient and regioselective method for introducing a formyl group at the C3 position of an electron-rich indole ring is the Vilsmeier-Haack reaction.[7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8]

Causality of the Vilsmeier-Haack Reaction

The indole nucleus is an electron-rich heterocycle. The nitrogen atom's lone pair increases the electron density of the pyrrole ring, particularly at the C3 position. The Vilsmeier reagent, a chloroiminium cation, is a mild electrophile that preferentially attacks this nucleophilic C3 position. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the 3-formylindole product.[7] This high regioselectivity makes it the superior choice over harsher formylation methods that might lead to mixtures of products or degradation of the indole core.

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established procedures for the formylation of indoles.[7][9]

-

Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Indole Addition: Dissolve the starting material, methyl 5-fluoro-1H-indole-2-carboxylate (1.0 equiv.), in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up and Hydrolysis: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. Basify the aqueous solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution or cold 2 M sodium hydroxide (NaOH) until the pH is ~8-9.[8] This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Structural Elucidation and Spectroscopic Analysis

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following data are predictive, based on analyses of structurally similar compounds.[10][11][12]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, N-H, and methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| N-H | 11.0 - 12.5 | broad singlet (br s) | - | The N-H proton of indoles is typically deshielded and often broad.[11] |

| -CHO | 9.9 - 10.1 | singlet (s) | - | Aldehyde protons are highly deshielded and appear as sharp singlets.[11] |

| H-4 | 8.0 - 8.2 | doublet of doublets (dd) | J = 9.0, 4.5 | Ortho-coupled to H-6 (via fluorine) and H-7. |

| H-6 | 7.2 - 7.4 | doublet of doublets (dd) | J = 9.5, 2.5 | Coupled to H-7 and the fluorine at C-5.[10] |

| H-7 | 7.5 - 7.7 | doublet of doublets (dd) | J = 9.0, 2.5 | Coupled to H-6 and H-4. |

| -OCH₃ | 3.9 - 4.1 | singlet (s) | - | Typical chemical shift for methyl ester protons.[13] |

¹³C NMR Spectroscopy

The carbon spectrum will confirm the presence of 11 distinct carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT Information | Justification |

| -CHO | 184 - 186 | CH | Aldehyde carbonyl carbons are significantly deshielded.[11] |

| -COOCH₃ | 160 - 163 | C (quaternary) | Ester carbonyl carbons appear in this region.[12] |

| C-5 | 157 - 160 (d) | C (quaternary) | Carbon directly attached to fluorine shows a large ¹JCF coupling and is deshielded.[10] |

| C-7a | 137 - 139 | C (quaternary) | Bridgehead carbon adjacent to nitrogen. |

| C-3a | 131 - 133 (d) | C (quaternary) | Bridgehead carbon influenced by the C-5 fluorine. |

| C-2 | 128 - 130 | C (quaternary) | Carbon bearing the ester group. |

| C-4 | 112 - 114 (d) | CH | Aromatic CH ortho to the fluorine substituent.[10] |

| C-6 | 110 - 112 (d) | CH | Aromatic CH meta to the fluorine substituent.[10] |

| C-7 | 118 - 120 | CH | Aromatic CH. |

| C-3 | 115 - 117 | C (quaternary) | Carbon bearing the formyl group, shifted upfield due to indole electronics. |

| -OCH₃ | 51 - 53 | CH₃ | Typical chemical shift for a methyl ester carbon.[12] |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

N-H stretch: A broad absorption band around 3300-3400 cm⁻¹.

-

C-H stretch (aromatic/aldehyde): Sharp peaks around 3100 cm⁻¹ and 2850-2750 cm⁻¹.

-

C=O stretch (aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹.

-

C=O stretch (ester): A strong, sharp absorption band around 1700-1720 cm⁻¹. The presence of two distinct C=O peaks is a key diagnostic feature.

-

C-F stretch: A strong absorption in the fingerprint region, typically around 1100-1250 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 221.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, M-31) and the formyl group (-CHO, M-29).

Reactivity and Applications in Drug Development

This compound is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups.

Caption: Synthetic utility of the title compound as a chemical intermediate.

This dual reactivity allows for sequential or selective modifications to build complex heterocyclic systems. For example, the aldehyde can be converted into an aminomethyl group, while the ester can be hydrolyzed to a carboxylic acid, creating a novel amino acid scaffold. Such scaffolds are of high interest in the development of protease inhibitors and other targeted therapies.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in pharmaceutical research. This guide has detailed its core structural features, provided a robust and well-rationalized synthetic methodology via the Vilsmeier-Haack reaction, and offered a comprehensive, predictive framework for its spectroscopic characterization. The orthogonal reactivity of its functional groups makes it an exceptionally valuable building block for constructing diverse libraries of complex indole derivatives for drug discovery programs.

References

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21–33. [Link].

-

Aghazadeh, M. Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research 2019, 2, 34-39. [Link].

-

Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. [Link].

-

SID. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. J. Chem. Res., Vol. 2, No. 2, 120-126, September 2016. [Link].

-

AIP Publishing. Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics. [Link].

-

Beilstein Journals. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. [Link].

-

The Royal Society of Chemistry. Supporting information for an article on indole methylation. [Link].

-

The Royal Society of Chemistry. Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. [Link].

-

PubChem. methyl 5-fluoro-2-formyl-1H-indole-3-carboxylate. [Link].

-

National Institutes of Health (NIH). 5-Fluoro-3-(1H-indol-3-ylmethyl). [Link].

-

Wikipedia. Indole-3-carbaldehyde. [Link].

-

ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link].

-

National Institutes of Health (NIH). 5-Fluoro-1H-indole-3-carboxylic acid. [Link].

-

ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions (PDF). [Link].

- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds. .

-

Magritek. Methyl 1H-indole-3-carboxylate NMR data. [Link].

-

PubChem. 5-fluoro-1H-indole-3-carbaldehyde. [Link].

-

ResearchGate. 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. [Link].

-

MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link].

Sources

- 1. Buy this compound | 843629-51-6 [smolecule.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. orgsyn.org [orgsyn.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]

- 13. tetratek.com.tr [tetratek.com.tr]

An In-Depth Technical Guide to Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a fluorinated indole derivative that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its strategic combination of a reactive formyl group, a methyl ester, and a fluorine atom on the indole scaffold makes it a versatile building block for the synthesis of more complex heterocyclic compounds with a wide range of potential therapeutic applications. This technical guide provides a comprehensive overview of the molecule's fundamental properties, a detailed examination of its synthesis, robust characterization methodologies, and a discussion of its current and potential roles in the development of novel pharmaceuticals.

Physicochemical Properties and Structural Elucidation

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its physical and chemical properties. This compound is an indole derivative with the molecular formula C₁₁H₈FNO₃ and a molecular weight of approximately 221.18 g/mol [1]. The presence of the fluorine atom at the 5-position of the indole ring imparts unique electronic properties, enhancing the molecule's electrophilic character and influencing its reactivity and biological activity[1].

| Property | Value | Source |

| Molecular Formula | C₁₁H₈FNO₃ | [1] |

| Molecular Weight | 221.18 g/mol | [1] |

| Appearance | Likely a crystalline solid | Inferred from similar indole derivatives |

| Purity (typical) | ~95% | [1] |

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of 3-formylindoles is the Vilsmeier-Haack reaction[2][3][4]. This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring[2][4].

The synthesis of this compound would logically proceed via the Vilsmeier-Haack formylation of its precursor, methyl 5-fluoro-1H-indole-2-carboxylate. The electron-donating nature of the indole nitrogen activates the heterocyclic ring, directing the electrophilic Vilsmeier reagent to the C3 position.

Sources

Spectroscopic Characterization of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Molecular Structure and Spectroscopic Overview

Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate possesses a multifunctionalized indole scaffold. The strategic placement of a fluorine atom at the 5-position, a formyl group at the 3-position, and a methyl carboxylate at the 2-position creates a unique electronic and structural environment. Understanding the influence of these substituents on the spectroscopic signatures is paramount for its unambiguous identification and for quality control in synthetic processes.

The anticipated spectroscopic data for the title compound is summarized below. These predictions are based on documented data for structurally similar indole derivatives.

| Spectroscopic Technique | Key Predicted Features |

| ¹H NMR | Signals for indole NH, aromatic protons with characteristic couplings, a downfield aldehyde proton, and a methyl ester singlet. |

| ¹³C NMR | Resonances for carbonyl carbons (aldehyde and ester), aromatic carbons with C-F coupling, and the methyl ester carbon. |

| Mass Spectrometry (MS) | A distinct molecular ion peak and predictable fragmentation patterns. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O (aldehyde and ester), and C-F stretching vibrations. |

Synthesis and Spectroscopic Workflow

The synthesis of this compound would likely involve the formylation of a methyl 5-fluoro-1H-indole-2-carboxylate precursor. A common and effective method for introducing a formyl group at the C3 position of an electron-rich indole ring is the Vilsmeier-Haack reaction[1][2][3][4][5].

Caption: Synthetic and analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of the title compound are discussed below, with chemical shifts referenced against tetramethylsilane (TMS).

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the formyl, carboxylate, and fluoro groups.

| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Data |

| Indole NH | ~12.5 | br s | - | The N-H proton of indoles is typically deshielded and appears as a broad singlet. In 5-iodo-1H-indole-3-carbaldehyde, the NH proton is observed at 12.27 ppm[6]. |

| Aldehyde CHO | ~10.0 | s | - | The aldehyde proton is highly deshielded and appears as a sharp singlet. For 1H-indole-3-carbaldehyde, this signal is at 10.08 ppm[7]. |

| H-4 | ~8.0 | dd | J = 9.0, 2.5 | This proton is ortho to the electron-withdrawing formyl group and shows coupling to H-6 (meta) and H-7 (para, through the indole system). In 5-fluoro-1H-indole-3-carbaldehyde, a comparable proton appears around 7.85 ppm[8]. |

| H-6 | ~7.3 | ddd | J = 9.0, 9.0, 2.5 | H-6 is coupled to H-7, H-4, and the fluorine at C-5. |

| H-7 | ~7.6 | dd | J = 9.0, 4.5 | This proton is coupled to H-6 and the fluorine at C-5. |

| Methyl OCH₃ | ~3.9 | s | - | The methyl ester protons will appear as a singlet in a typical region for such groups. In methyl 3-formyl-1H-indole-2-carboxylate, this signal is observed around 3.9 ppm[9][10]. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will result in through-bond carbon-fluorine couplings (J-coupling), which are diagnostic.

| Predicted Carbon Signal | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Rationale and Comparative Data |

| Aldehyde C=O | ~185 | - | The aldehyde carbonyl carbon is highly deshielded. In 1H-indole-3-carbaldehyde, it appears at 185.34 ppm[7]. |

| Ester C=O | ~162 | - | The ester carbonyl carbon is also deshielded but to a lesser extent than the aldehyde. For methyl 3-formyl-1H-indole-2-carboxylate, this carbon is found around 162 ppm. |

| C-5 | ~160 | Large (d, ~240 Hz) | The carbon directly attached to fluorine will show a large one-bond C-F coupling. |

| C-3a | ~138 | Small (d, ~12 Hz) | This carbon will exhibit a smaller two-bond C-F coupling. |

| C-7a | ~128 | - | |

| C-4 | ~115 | Small (d, ~24 Hz) | A three-bond C-F coupling is expected. |

| C-6 | ~112 | Small (d, ~26 Hz) | Another three-bond C-F coupling is anticipated. |

| C-7 | ~110 | Small (d, ~10 Hz) | A two-bond C-F coupling will be observed. |

| C-2 | ~135 | - | |

| C-3 | ~120 | - | |

| Methyl OCH₃ | ~52 | - | The methyl carbon of the ester group will be in the typical range. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₈FNO₃), the expected molecular weight is approximately 221.18 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

Under electron ionization, the molecule is expected to show a prominent molecular ion peak (M⁺˙) at m/z 221. Subsequent fragmentation could involve:

-

Loss of a methoxy radical (·OCH₃): [M - 31]⁺ at m/z 190.

-

Loss of the formyl group (·CHO): [M - 29]⁺ at m/z 192.

-

Decarboxylation (loss of CO₂): This is less common directly from the ester but can occur in subsequent fragmentation steps.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale and Comparative Data |

| N-H Stretch | 3400 - 3300 | The indole N-H stretch is typically a sharp to medium band in this region[11]. |

| C=O Stretch (Aldehyde) | 1680 - 1660 | The aldehyde carbonyl stretch is expected at a lower frequency due to conjugation with the indole ring. |

| C=O Stretch (Ester) | 1720 - 1700 | The ester carbonyl stretch will be at a higher frequency than the aldehyde. |

| C-F Stretch | 1100 - 1000 | A strong absorption band corresponding to the C-F bond is expected in this region. |

| Aromatic C=C Stretches | 1600 - 1450 | Multiple bands are expected in this region, characteristic of the indole aromatic system. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of indole derivatives, adaptable for the title compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube[12]. The choice of solvent can influence chemical shifts[13].

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe.

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation[7][11][14].

-

Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and significant fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from closely related analogs and established spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. The provided experimental protocols offer a solid foundation for researchers to perform their own analyses. This detailed characterization is crucial for confirming the identity and purity of this important synthetic intermediate, thereby supporting its application in drug discovery and development.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

El-Shishtawy, R. M., et al. (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 19(12), 20465-20485. [Link]

- Al-Sabawi, O. I., & Al-Zuhairi, A. J. (2016). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences, 3(4), 58-63.

- Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". (n.d.).

-

SpectraBase. (n.d.). INDOLE-2-CARBOXYLIC ACID, 2-//3-PYRIDYL/METHYL/HYDRAZIDE. Retrieved from [Link]

-

ResearchGate. (2015). Spectrophotometric study of the protonation processes of some indole derivatives in sulfuric acid. [Link]

- Wang, L., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 83(15), 8439-8447.

- Patil, S. B., & Talele, P. U. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(11), 4646-4663.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

-

iris.unina.it. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

PubChem. (n.d.). methyl 3-formyl-1H-indole-2-carboxylate. Retrieved from [Link]

-

MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Retrieved from [Link]

-

PubMed. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Retrieved from [Link]

-

National Institutes of Health. (2011). 5-Fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]

-

SOBHABIO. (n.d.). Methyl-3-formyl-1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). methyl 5-fluoro-2-formyl-1H-indole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]

-

mzCloud. (2017). FUB PB 22 3 carboxyindole metabolite. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole, 3-methyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. name-reaction.com [name-reaction.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. methyl 3-formyl-1H-indole-2-carboxylate | C11H9NO3 | CID 735825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. METHYL 3-FORMYL-1H-INDOLE-2-CARBOXYLATE(18450-26-5) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mzCloud – FUB PB 22 3 carboxyindole metabolite [mzcloud.org]

- 13. researchgate.net [researchgate.net]

- 14. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Purity and Appearance of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, a key heterocyclic intermediate, is gaining prominence in medicinal chemistry and drug discovery. Its unique trifunctionalized indole scaffold, featuring a fluorine atom, a formyl group, and a methyl ester, offers a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. The precise control and characterization of this compound's purity and appearance are paramount to ensure the reliability, reproducibility, and safety of subsequent synthetic transformations and biological assays. This guide provides a comprehensive overview of the critical quality attributes of this compound, detailing its expected appearance, methods for purity assessment, and protocols for purification.

Physicochemical Properties and Expected Appearance

This compound (CAS RN: 843629-51-6) is typically supplied as a solid. While specific descriptions for this exact compound are not extensively detailed in publicly available literature, data from closely related analogs and supplier information provide valuable insights into its expected appearance.

A related compound, 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde, is described as a light yellow solid [1]. Another analog, methyl 5-fluoro-1H-indole-3-carboxylate, is characterized as a brownish-yellow powder [2]. Based on this information and the general characteristics of functionalized indole derivatives, this compound is anticipated to be a crystalline or amorphous solid, ranging in color from off-white to yellow or light brown . Variations in color can be indicative of residual solvents, starting materials, or by-products from the synthesis. Therefore, a consistent, pale-yellow coloration is often associated with higher purity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde[1] | Methyl 5-fluoro-1H-indole-3-carboxylate[2] |

| CAS Number | 843629-51-6 | 842972-09-2 | 310886-79-4 |

| Molecular Formula | C₁₁H₈FNO₃ | C₁₀H₈FNO | C₁₀H₈FNO₂ |

| Molecular Weight | 221.18 g/mol | 177.17 g/mol | 193.17 g/mol |

| Appearance | Solid (expected: off-white to yellow/light brown) | Light yellow solid | Brownish-yellow powder |

| Purity | Typically ≥98% (commercial)[3] | ≥ 95% (NMR) | ≥ 97% (HPLC) |

Purity Assessment: A Multi-faceted Approach

Ensuring the high purity of this compound is a critical step before its use in sensitive applications. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of non-volatile organic compounds like indole derivatives. A reversed-phase HPLC method is typically employed, allowing for the separation of the main compound from structurally similar impurities.

Workflow for HPLC Purity Analysis:

Caption: A typical workflow for determining the purity of this compound using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure and assessing the purity of the compound. The presence of characteristic peaks and the absence of signals corresponding to impurities are key indicators of a pure sample. While a dedicated spectrum for the target molecule is not publicly available, the spectra of related indole derivatives can provide a reference for expected chemical shifts and coupling patterns[4][5].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) can be used to determine the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of C₁₁H₈FNO₃.

Purification: Achieving High-Purity Material

For applications requiring the highest purity, recrystallization is a common and effective purification technique for solid organic compounds.

Experimental Protocol: Recrystallization

Objective: To purify crude this compound to ≥99% purity.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

-

Erlenmeyer flask

-

Hot plate with magnetic stirring

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen should be performed to identify the optimal solvent or solvent mixture.

-

Dissolution: In an Erlenmeyer flask, suspend the crude solid in a minimal amount of the chosen cold solvent.

-

Heating: Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. If necessary, add small portions of hot solvent to achieve complete dissolution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Caption: Step-by-step workflow for the purification of this compound by recrystallization.

Conclusion

The purity and appearance of this compound are critical parameters that directly impact its utility in research and development. A thorough understanding of its expected physical state and the application of robust analytical techniques for purity determination are essential for any scientist working with this versatile intermediate. By following the guidelines and protocols outlined in this guide, researchers can ensure the quality and consistency of their starting material, leading to more reliable and reproducible scientific outcomes.

References

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide to the Biological Activity of Indole Derivatives

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring, stands as a cornerstone in medicinal chemistry.[1][2][3] First synthesized by Adolf von Baeyer in 1866, this deceptively simple structure is found in a vast array of natural products, including the essential amino acid tryptophan, and serves as the foundational framework for numerous pharmaceuticals.[4][5][6] Its unique electronic properties, arising from the delocalization of ten π-electrons, and its structural versatility allow it to interact with a multitude of biological targets, earning it the designation of a "privileged scaffold."[1][7][8][9]

This guide provides a comprehensive exploration of the multifaceted biological activities of indole derivatives for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action across several key therapeutic areas, present validated experimental protocols for activity assessment, and visualize complex biological pathways to offer a clear and actionable understanding of this remarkable chemical entity. The structural adaptability of the indole ring system has enabled the development of drugs for diverse medical conditions, from cancer and infectious diseases to neurodegenerative disorders.[2][10][11] Many indole-based drugs are currently in clinical use or undergoing clinical trials, underscoring the scaffold's continued relevance and therapeutic potential.[9][12][13][14]

Anticancer Activity: A Multi-Mechanistic Approach to Oncology

Indole derivatives represent one of the most prolific classes of anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][12][15] Their ability to target multiple pathways simultaneously is a key advantage in overcoming the complexities of cancer biology and drug resistance.

Key Mechanisms of Anticancer Action

-

Tubulin Polymerization Inhibition : Many indole derivatives disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is critical for cell division.[16][17] By binding to the colchicine site on tubulin, these compounds prevent microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17] This mechanism is a hallmark of potent natural indole alkaloids like vincristine and vinblastine.[1]

-

Kinase Inhibition : Cancer is often driven by aberrant signaling pathways controlled by protein kinases. Indole derivatives have been successfully developed as kinase inhibitors. For instance, Sunitinib, an FDA-approved drug, targets multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation.[12][18] Other derivatives show potent inhibition of pathways like the NFkB/PI3/Akt/mTOR pathway, which is crucial for cancer cell survival and growth.[15][19]

-

Induction of Apoptosis : Indole compounds can trigger programmed cell death (apoptosis) through various routes.[1] Some derivatives act as dual inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1.[10] By inhibiting these proteins, they allow pro-apoptotic signals to dominate, leading to the activation of caspases and cell death.

-

Topoisomerase and HDAC Inhibition : Other mechanisms include the inhibition of topoisomerases, enzymes that manage DNA topology and are vital for replication, and histone deacetylases (HDACs), which play a role in epigenetic regulation of gene expression.[12][15] Panobinostat is an FDA-approved indole-containing HDAC inhibitor used in cancer therapy.[12][18]

Visualization: PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.

Caption: Workflow for the broth microdilution MIC assay.

Neuroprotective Effects: Combating Neurodegeneration

Indole derivatives are promising agents for treating neurodegenerative diseases like Alzheimer's and Parkinson's, primarily by mitigating oxidative stress and modulating key neuronal pathways. [11][20][21]

Mechanisms of Neuroprotection

-

Antioxidant Activity: Reactive oxygen species (ROS) are major contributors to neuronal damage. [20]Many indole compounds, including the neurohormone melatonin, are potent antioxidants and ROS scavengers, protecting neurons from oxidative damage. [20]* Modulation of Neurotrophic Pathways: Phytochemicals like indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) exert neuroprotective effects by mimicking Brain-Derived Neurotrophic Factor (BDNF). [22][23]They activate the TrkB signaling pathway and its downstream effectors like PI3K/Akt, which promotes neuronal survival. [22][23]* Nrf2-ARE Pathway Activation: The Nrf2-antioxidant responsive element (ARE) system is a primary cellular defense against oxidative stress. [22][23]I3C and DIM can activate Nrf2, leading to the expression of antioxidant enzymes that protect the brain from damage. [22][23]* Amyloid Disaggregation: A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides. Certain indole derivatives have shown the ability to inhibit the formation of or even disaggregate these amyloid fibrils. [24]

Visualization: Nrf2-Mediated Neuroprotection

Caption: Activation of the Nrf2-ARE antioxidant pathway by indole derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of indoles have been recognized for decades, with the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin being a classic example. [2]Modern research has uncovered novel derivatives that modulate key inflammatory pathways with potentially greater selectivity and fewer side effects. [2][25]

Mechanisms of Anti-inflammatory Action

-